molecular formula C21H24BNP+2 B14686922 (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl CAS No. 26160-13-4

(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl

Katalognummer: B14686922
CAS-Nummer: 26160-13-4
Molekulargewicht: 332.2 g/mol
InChI-Schlüssel: GYHITDHNLPYGOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is a complex organoboron compound that features a unique combination of boron, nitrogen, and phosphorus atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl typically involves the reaction of trimethylamine with triphenylphosphine and a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-hydride species .

Wissenschaftliche Forschungsanwendungen

(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid or base, depending on the reaction environment, and can participate in the formation of coordination complexes. These interactions can influence various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

26160-13-4

Molekularformel

C21H24BNP+2

Molekulargewicht

332.2 g/mol

InChI

InChI=1S/C21H24BNP/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+2

InChI-Schlüssel

GYHITDHNLPYGOV-UHFFFAOYSA-N

Kanonische SMILES

[B]([N+](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.